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Compound of Interest

Compound Name:
Methyl 2-amino-3-oxobutanoate

hydrochloride

Cat. No.: B1322955 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental spectroscopic data for Methyl 2-amino-3-oxobutanoate
hydrochloride is not readily available in public scientific databases. The following guide

provides predicted data for the corresponding free base, expected spectral characteristics

based on the molecular structure, and general experimental protocols for spectroscopic

analysis.

Introduction
Methyl 2-amino-3-oxobutanoate hydrochloride is a small organic molecule of interest in

synthetic chemistry and drug discovery. As an alpha-amino ester with a ketone functionality, its

structural elucidation relies heavily on modern spectroscopic techniques. This document

provides a summary of its expected spectroscopic properties (NMR, IR, MS) and generalized

protocols for acquiring such data.

Predicted and Expected Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for Methyl 2-

amino-3-oxobutanoate and its hydrochloride salt.

Table 1: Predicted ¹H NMR Data for Methyl (S)-2-amino-3-oxobutanoate (Free Base)
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Solvent: D₂O, Frequency: 600 MHz

Chemical Shift (ppm) Multiplicity

4.49 s

3.84 s

2.31 s

Data Source: Human Metabolome Database

(HMDB), Predicted Data.[1]

Table 2: Expected ¹³C NMR Chemical Shifts for Methyl 2-amino-3-oxobutanoate
Hydrochloride

Note: No experimental or predicted data is available. Ranges are estimated based on typical

chemical shifts for similar functional groups.

Carbon Atom Expected Chemical Shift (ppm)

Carbonyl (Ketone) 200 - 210

Carbonyl (Ester) 168 - 175

α-Carbon (CH) 55 - 65

Methoxy (OCH₃) 50 - 55

Methyl (CH₃) 25 - 35

Table 3: Expected Infrared (IR) Absorption Frequencies
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Functional Group
Expected Absorption
(cm⁻¹)

Bond

Amine Salt (N⁺-H) 2800 - 3200 (broad) N-H stretch

Carbonyl (Ketone) 1715 - 1735 C=O stretch

Carbonyl (Ester) 1735 - 1750 C=O stretch

C-O Stretch (Ester) 1000 - 1300 C-O stretch

C-H Stretch (sp³) 2850 - 3000 C-H stretch

Table 4: Mass Spectrometry (MS) Data

Parameter Value

Molecular Formula C₅H₁₀ClNO₃

Molecular Weight 167.59 g/mol

Monoisotopic Mass (M+H)⁺ 132.0655 Da

Expected Fragmentation (m/z) Plausible Fragment

100.05 [M+H - OCH₄]⁺

74.06 [M+H - C₂H₂O₂]⁺

59.01 [COOCH₃]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a

solid organic compound like Methyl 2-amino-3-oxobutanoate hydrochloride.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure the sample is fully dissolved.
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Instrumentation: The data should be acquired on a 400 MHz or higher field NMR

spectrometer.

Acquisition Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64 scans to achieve a good signal-to-noise ratio.

Relaxation delay: 1-2 seconds.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak

or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy:

Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.7 mL of a

deuterated solvent.

Instrumentation: A 100 MHz or higher spectrometer is recommended.

Acquisition Parameters:

Pulse sequence: Standard proton-decoupled pulse sequence.

Number of scans: 1024 or more scans may be necessary due to the low natural

abundance of ¹³C.

Relaxation delay: 2-5 seconds.

Processing: Process the data similarly to the ¹H NMR spectrum.

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Solid Film):

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methanol or

dichloromethane).
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Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2]

Background Spectrum: Run a background spectrum of the empty sample compartment to

subtract atmospheric and instrumental absorptions.

Sample Measurement: Place the salt plate with the sample film in the spectrometer and

acquire the spectrum.

Data Acquisition: Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹.

3.3 Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent

(e.g., methanol, acetonitrile, or water).

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often

with the addition of 0.1% formic acid to promote protonation.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source.

Data Acquisition:

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

For fragmentation data (MS/MS), select the parent ion of interest (e.g., m/z 132.1) and

subject it to collision-induced dissociation (CID).

Visualization of Experimental Workflow
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The following diagram illustrates a general workflow for the spectroscopic characterization of a

synthesized organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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oxobutanoate-hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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